molecular formula C11H11ClFNO B13314552 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13314552
M. Wt: 227.66 g/mol
InChI Key: SZQKRPCNXMMYJR-AATRIKPKSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-chloro-4-fluoroacetophenone and dimethylaminoacetaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with cellular signaling pathways: Affecting gene expression, protein synthesis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorophenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the dimethylamino group.

    1-(2-Chloro-4-fluorophenyl)-3-(methylamino)prop-2-en-1-one: Similar structure with a methylamino group instead of a dimethylamino group.

    1-(2-Chloro-4-fluorophenyl)-3-(ethylamino)prop-2-en-1-one: Similar structure with an ethylamino group.

Uniqueness

1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the dimethylamino group. These structural features may contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

(E)-1-(2-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)9-4-3-8(13)7-10(9)12/h3-7H,1-2H3/b6-5+

InChI Key

SZQKRPCNXMMYJR-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)Cl

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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